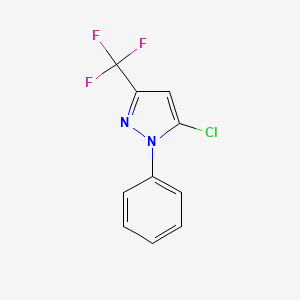

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Overview

Description

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that contains both chlorine and trifluoromethyl groups. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole involves the microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions . This one-pot multicomponent procedure is efficient and yields the desired compound in good quantities.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted reactions and multicomponent reactions are promising approaches for large-scale synthesis due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Silver triflate is commonly used as a catalyst for oxidation reactions.

Substitution: Sonogashira-type cross-coupling conditions are often employed for substitution reactions involving terminal alkynes and tert-butylamine.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and pyrazolo[4,3-c]pyridines, which are of interest for their potential biological activities .

Scientific Research Applications

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex fluorine-containing heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological targets.

Medicine: Due to its potential biological activities, it is investigated for use in drug development.

Mechanism of Action

The mechanism of action of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms often results in increased binding affinity of drug molecules to their target proteins, enhancing their biological activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the chlorine substituent but shares the trifluoromethyl group.

5-Chloro-1-phenylpyrazole: Contains the chlorine substituent but lacks the trifluoromethyl group.

3-(Trifluoromethyl)-1H-pyrazole: Contains the trifluoromethyl group but lacks the phenyl and chlorine substituents.

Uniqueness

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both chlorine and trifluoromethyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile building block in synthetic chemistry and its applicability in various scientific research fields .

Biological Activity

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is a significant compound in the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C10H6ClF3N2

- IUPAC Name : this compound

The presence of the trifluoromethyl group enhances its lipophilicity, potentially increasing its biological activity by improving membrane permeability.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Cyclocondensation : The initial formation of the pyrazole ring from appropriate hydrazine derivatives and carbonyl compounds.

- Substitution Reactions : Introduction of chlorine and trifluoromethyl groups via electrophilic aromatic substitution.

- Purification : Common methods include recrystallization or chromatography.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including resistant strains like MRSA.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 0.5 | Effective against S. aureus |

| Trifluoromethyl derivatives | 0.25 | Broad-spectrum activity |

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

| Compound | IC50 (μg/mL) | COX Inhibition |

|---|---|---|

| This compound | 60.56 | COX-2 Inhibitor |

| Standard (Diclofenac) | 54.65 | Reference |

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer types, including breast and lung cancers.

| Cancer Type | Cell Line | IC50 (μM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 10 |

| Lung Cancer | A549 | 15 |

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Competing with substrates at active sites of enzymes like COX.

- Receptor Interaction : Binding to specific receptors involved in inflammation and cancer progression.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical and laboratory settings:

- Anticancer Study : A study found that a series of pyrazole derivatives displayed potent antiproliferative activity against various cancer cell lines, suggesting their potential as therapeutic agents .

- Antimicrobial Evaluation : In another study, a derivative was shown to effectively inhibit multiple strains of bacteria with low MIC values, indicating strong antimicrobial properties .

Properties

IUPAC Name |

5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2/c11-9-6-8(10(12,13)14)15-16(9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBJWIFNTPHCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652935 | |

| Record name | 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076197-51-7 | |

| Record name | 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure of Dimethyl [(5‐chloro‐1‐phenyl‐3‐trifluoromethyl‐1H‐pyrazole‐4‐carbonyloxy)(4‐methoxyphenyl)methyl]phosphonate?

A1: The study reveals that the phosphorus atom in this compound adopts a distorted tetrahedral configuration []. This structural information is crucial for understanding the compound's potential reactivity and interactions with other molecules. Additionally, the research identifies intermolecular C—H⋯O hydrogen bonds that link the molecules, forming centrosymmetric dimers in the crystal structure []. This knowledge contributes to a deeper understanding of the compound's solid-state packing and potential physicochemical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.